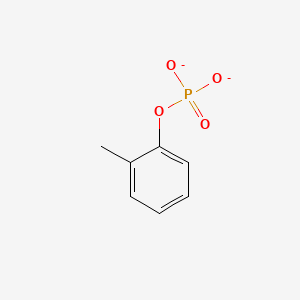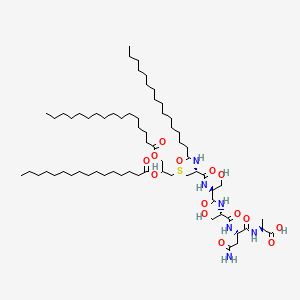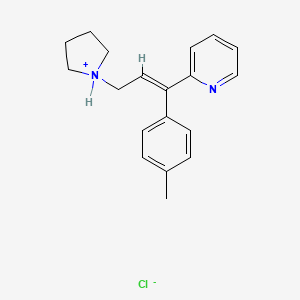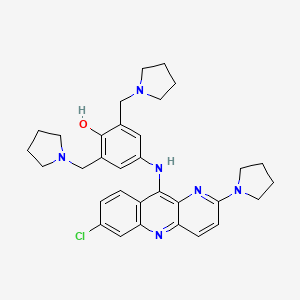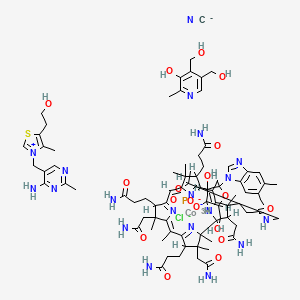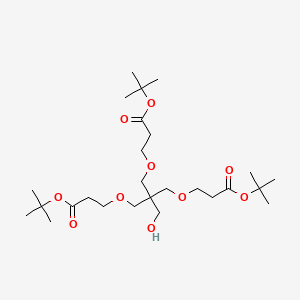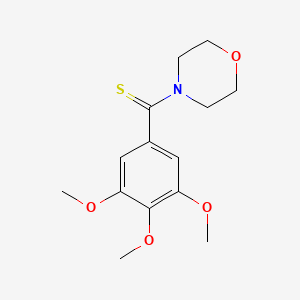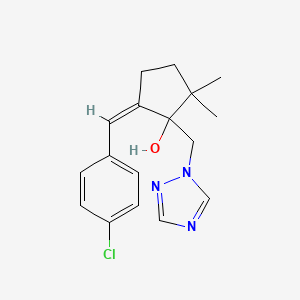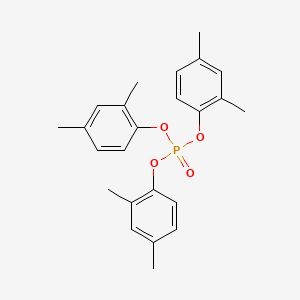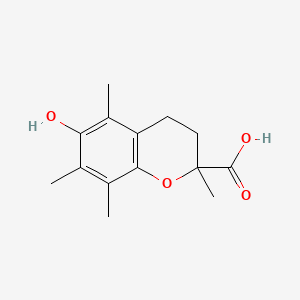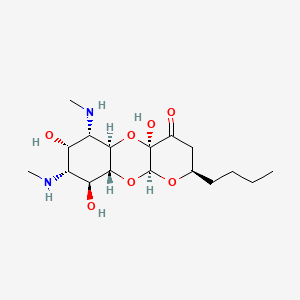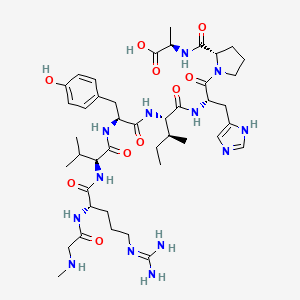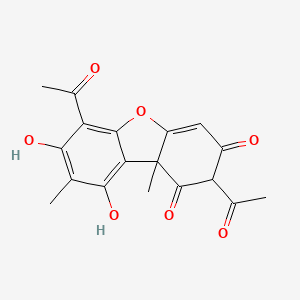
Usnic acid
Overview
Description
Usniacin-(+) is a naturally occurring dibenzofuran derivative, known for its significant biological activities. It is a secondary metabolite produced by lichens and has been studied for its antimicrobial, antitumor, antiviral, and antiparasitic properties . The compound is also referred to as (+)-usnic acid and has a molecular formula of C18H16O7 .
Mechanism of Action
Target of Action
Usnic acid (UA) is a secondary metabolite found in lichens, especially abundant in the Alectoria, Cladonia, Evernia, Lecanora, Ramalina, and Usnea genera . It has been found to target several metal cofactor-dependent enzymes in both bacterial and human cells . Additionally, UA has been shown to target 14-3-3 proteins, which play a crucial role in the suppression of cancer progression by blocking substrate interaction .
Mode of Action
UA interacts with its targets, leading to various changes in cellular functions. For instance, it has been shown to inhibit cancer cell proliferation by suppressing clonogenic potential, decreasing the expression of PCNA (proliferating cell nuclear antigen), and activating tumor suppressor genes . In addition, UA has been found to inhibit the growth of HL-60 cells and induce apoptosis, associated with a decrease in the levels of the anti-apoptotic protein Mcl-1 .
Biochemical Pathways
UA affects several biochemical pathways. It has been associated with the disruption of mitochondrial function, changes in oxidative stress, and induction of cell death . Moreover, specific changes in the UA structure allow obtaining derivatives which inhibit enzymes important for the cancer cells’ survival, such as mTOR, Pim, TDP1, or PARP .
Pharmacokinetics
The pharmacokinetics of UA have been studied in normal male rabbits after administration of a 5 mg/kg dose by intravenous route. The plasma UA levels showed a triexponential decay with a terminal half-life of 10.69 hours . This suggests that UA has a relatively long half-life, which could potentially lead to prolonged effects in the body.
Result of Action
The molecular and cellular effects of UA’s action are diverse. It has been found to have antimicrobial, antiviral, antiprotozoal, antiproliferative, anti-inflammatory, anti-metastatic, anti-angiogenic, wound-healing, or analgesic activities . Moreover, UA has been shown to induce oxidative stress and cell necrosis .
Action Environment
The action of UA can be influenced by various environmental factors. Lichens, the primary source of UA, can be found in various regions around the world, including forests, mountains, and tundras . The content of UA in these lichens may vary depending on environmental conditions . Furthermore, research has driven the development of innovative alternatives, such as encapsulation in controlled release systems, an attractive tool for pharmaceutical nanotechnology. These systems allow the active ingredient to be released at the optimal yield speed and reduce the dosing regimen, consequently increasing therapeutic efficacy by minimizing side effects .
Biochemical Analysis
Biochemical Properties
Usnic acid has several pharmacological activities, standing out as an antimicrobial, antitumor, antiviral, and antiparasitic agent . It has been shown to interact with various enzymes, proteins, and other biomolecules, which contribute to its diverse biological activities
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the growth of tumor cells and cause cell death in cancerous cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of this compound is still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Some studies have found that this compound can cause severe hepatotoxicity at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being studied.
Transport and Distribution
This compound is highly lipophilic, and thus highly membrane-permeable, and easily diffuses through biological membranes, resulting in the breakdown of proton gradients . This suggests that this compound can be transported and distributed within cells and tissues.
Subcellular Localization
Given its lipophilic nature, it is likely that this compound can diffuse across cell membranes and localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of usniacin-(+) involves several steps, starting from simple aromatic compounds. One common method includes the cyclization of appropriate precursors under controlled conditions to form the dibenzofuran core. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of usniacin-(+) often involves the extraction from lichen species such as Usnea barbata. The extraction process includes solvent extraction using organic solvents like acetone or ethanol, followed by purification through crystallization or chromatography . This method ensures the isolation of high-purity usniacin-(+) for various applications.
Chemical Reactions Analysis
Types of Reactions
Usniacin-(+) undergoes several types of chemical reactions, including:
Oxidation: Usniacin-(+) can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Usniacin-(+) can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of usniacin-(+), which can have different biological activities and properties .
Scientific Research Applications
Usniacin-(+) has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential antitumor and antiviral activities.
Industry: Used in the development of antimicrobial coatings for medical devices
Comparison with Similar Compounds
Usniacin-(+) is unique among similar compounds due to its high potency and broad-spectrum activity. Similar compounds include:
Usnic acid: Another lichen-derived compound with similar antimicrobial properties.
Norstictic acid: Known for its antimicrobial activity but less potent than usniacin-(+).
Protocetraric acid: Another lichen metabolite with antimicrobial properties.
Usniacin-(+) stands out due to its higher potency and broader range of biological activities compared to these similar compounds .
Properties
IUPAC Name |
2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVVCKOOFYHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7562-61-0, 125-46-2 | |
| Record name | (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | USNIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W584PFJ77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


